molecular formula C12H18N2O4 B2925250 Ethyl 2-{[4-(prop-2-yn-1-yl)morpholin-3-yl]formamido}acetate CAS No. 1825297-77-5

Ethyl 2-{[4-(prop-2-yn-1-yl)morpholin-3-yl]formamido}acetate

Cat. No.: B2925250
CAS No.: 1825297-77-5
M. Wt: 254.286
InChI Key: ARLYIZYQYLAHQM-UHFFFAOYSA-N
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Description

Ethyl 2-{[4-(prop-2-yn-1-yl)morpholin-3-yl]formamido}acetate is a complex organic compound that features a morpholine ring substituted with a prop-2-yn-1-yl group and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[4-(prop-2-yn-1-yl)morpholin-3-yl]formamido}acetate typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[4-(prop-2-yn-1-yl)morpholin-3-yl]formamido}acetate can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The alkyne group can be reduced to alkenes or alkanes.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas can facilitate reduction.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of amides or esters.

Scientific Research Applications

Ethyl 2-{[4-(prop-2-yn-1-yl)morpholin-3-yl]formamido}acetate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.

    Organic Synthesis: The compound’s functional groups make it a versatile intermediate in the synthesis of complex molecules.

    Biological Studies: It can be used to study the effects of morpholine derivatives on biological systems.

Mechanism of Action

The mechanism of action of Ethyl 2-{[4-(prop-2-yn-1-yl)morpholin-3-yl]formamido}acetate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to the presence of the morpholine ring and the alkyne group, which can participate in various biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    4-(prop-2-yn-1-yl)morpholine: A precursor in the synthesis of the target compound.

    Ethyl 2-bromoacetate: Another precursor used in the synthesis.

    Propargylamine: A compound with similar alkyne functionality.

Uniqueness

Ethyl 2-{[4-(prop-2-yn-1-yl)morpholin-3-yl]formamido}acetate is unique due to its combination of a morpholine ring, an alkyne group, and an ester functionality, which provides a versatile platform for further chemical modifications and applications in various fields.

Properties

IUPAC Name

ethyl 2-[(4-prop-2-ynylmorpholine-3-carbonyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-3-5-14-6-7-17-9-10(14)12(16)13-8-11(15)18-4-2/h1,10H,4-9H2,2H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARLYIZYQYLAHQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1COCCN1CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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